(+)-Praeruptorin A
Description
Structure
3D Structure
Properties
IUPAC Name |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBRZDOJDLKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(+)-Praeruptorin A in Cardiovascular Disease: A Technical Guide to Its Pharmacological Properties and Mechanisms of Action
Abstract
(+)-Praeruptorin A (PA), a natural coumarin compound isolated from the roots of Radix Peucedani, has garnered significant attention for its therapeutic potential in cardiovascular diseases.[1][2] Traditionally used in the management of hypertension and respiratory ailments, recent scientific investigations have elucidated its multifaceted pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action of this compound, focusing on its vasodilatory, anti-inflammatory, and cardioprotective effects. We delve into the molecular signaling pathways modulated by PA and present detailed experimental protocols for its investigation, offering a valuable resource for researchers and drug development professionals in the cardiovascular field.
Introduction: The Therapeutic Promise of this compound
Cardiovascular diseases (CVDs) remain a leading cause of global mortality, necessitating the exploration of novel therapeutic agents.[4][5] Natural products, with their inherent structural diversity, represent a rich source for drug discovery. This compound, a khellactone coumarin, has emerged as a promising candidate due to its significant bioactivity.[3] This guide will systematically explore the pharmacological landscape of this compound, providing a deep dive into its mechanisms and the methodologies to validate its therapeutic effects.
Vasodilatory Properties of this compound
The regulation of vascular tone is crucial for maintaining blood pressure and ensuring adequate tissue perfusion.[2][6] this compound exhibits potent vasodilatory effects, primarily through its influence on endothelial and vascular smooth muscle cells.[1][2][3]
Endothelium-Dependent Vasodilation: The NO-cGMP Pathway
The vascular endothelium is a critical regulator of vascular tone, releasing various vasodilators, including nitric oxide (NO).[2][7] this compound-induced vasodilation is significantly dependent on a functional endothelium.[1][2][3] The primary mechanism involves the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.[1][2][3]
The proposed mechanism is as follows:
-
eNOS Activation: this compound is thought to interact with and activate endothelial nitric oxide synthase (eNOS).[3]
-
NO Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO.[8]
-
sGC Stimulation: NO diffuses into the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[8]
-
cGMP Synthesis: sGC, in turn, converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8]
-
PKG Activation: cGMP acts as a second messenger, activating Protein Kinase G (PKG).[8]
-
Vasorelaxation: PKG activation leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery, resulting in vasorelaxation.[2]
Diagram: this compound-Induced Endothelium-Dependent Vasodilation
Caption: Signaling pathway of this compound in vasodilation.
Calcium Channel Blocking Activity
In addition to its endothelium-dependent effects, this compound directly acts on vascular smooth muscle cells by functioning as a calcium channel blocker.[3][9][10] It specifically inhibits voltage-operated Ca2+ channels, thereby reducing the influx of extracellular calcium.[3] This is a critical mechanism as the influx of calcium is a primary trigger for vasoconstriction.[2][6] By blocking these channels, this compound prevents the rise in intracellular calcium required for the formation of the calcium-calmodulin complex, which is essential for myosin light chain kinase activation and subsequent muscle contraction.[2]
Anti-Inflammatory Effects in Atherosclerosis and Myocardial Ischemia
Atherosclerosis, a chronic inflammatory disease, is a major underlying cause of many CVDs.[11][12][13] Similarly, the inflammatory response following myocardial ischemia-reperfusion injury significantly contributes to cardiac damage.[14][15] this compound has demonstrated notable anti-inflammatory properties that are relevant to these conditions.
Inhibition of the NF-κB Signaling Pathway
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation.[14] In the context of myocardial ischemia-reperfusion injury, this compound has been shown to inhibit the activation of NF-κB.[14] This inhibition leads to the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[14] By suppressing this inflammatory cascade, this compound helps to mitigate tissue damage and preserve cardiac function.[14]
Diagram: Anti-Inflammatory Mechanism of this compound
Caption: Inhibition of NF-κB pathway by this compound.
Experimental Protocols for Investigating this compound
To rigorously evaluate the pharmacological properties of this compound, a series of well-defined experimental protocols are essential.
Assessment of Vasodilatory Effects using Wire Myography
This protocol details the use of wire myography to assess the vasodilatory effect of this compound on isolated arterial rings.[8][16][17][18]
Materials:
-
Isolated arteries (e.g., rat thoracic aorta)
-
Krebs-Henseleit buffer (KHB)
-
Wire myograph system
-
Phenylephrine (PE) or KCl for pre-contraction
-
This compound
-
Inhibitors (L-NAME, ODQ, Indomethacin)
Procedure:
-
Vessel Preparation: Isolate the thoracic aorta from a euthanized rat and place it in cold KHB. Carefully remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings in the chambers of a wire myograph system filled with KHB, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g. Replace the KHB every 15-20 minutes.
-
Viability Check: Contract the rings with 60 mM KCl. After washing, contract the rings with 1 µM phenylephrine. Once a stable contraction is achieved, assess endothelial integrity by adding 10 µM acetylcholine (ACh). A relaxation of >80% indicates intact endothelium.
-
Experimental Protocol:
-
Pre-contract the aortic rings with 1 µM phenylephrine.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M).
-
To investigate the mechanism, pre-incubate the rings with inhibitors such as L-NAME (NOS inhibitor), ODQ (sGC inhibitor), or indomethacin (COX inhibitor) for 30 minutes before pre-contraction with phenylephrine.[1][2]
-
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol describes the measurement of intracellular calcium levels in vascular smooth muscle cells using a fluorescent calcium indicator.[19][20][21][22]
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Fura-2 AM or Fluo-4 AM (calcium-sensitive fluorescent dyes)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
-
This compound
-
Depolarizing agent (e.g., high KCl solution)
Procedure:
-
Cell Culture: Plate VSMCs on glass coverslips or in a 96-well plate and grow to 70-80% confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Pre-incubation: Incubate the cells with this compound at various concentrations for a specified period (e.g., 15-30 minutes).
-
Stimulation and Measurement:
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a high KCl solution to induce calcium influx.
-
Record the changes in fluorescence intensity over time. For Fura-2, measure the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the fluorescence intensity at ~516 nm emission following excitation at ~494 nm.[23]
-
-
Data Analysis: Calculate the change in [Ca²⁺]i based on the fluorescence ratio (Fura-2) or intensity (Fluo-4) and compare the response in the presence and absence of this compound.
Assessment of Anti-Inflammatory Effects in Cultured Endothelial Cells
This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on endothelial cells by measuring the expression of adhesion molecules.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Antibodies for VCAM-1 and ICAM-1
-
Reagents for Western blotting or quantitative PCR (qPCR)
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until confluent.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Analysis of Protein Expression (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Analysis of Gene Expression (qPCR):
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform qPCR using primers specific for VCAM-1, ICAM-1, and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Quantify the expression levels of VCAM-1 and ICAM-1 and compare the results between TNF-α stimulated cells with and without this compound pre-treatment.
Quantitative Data Summary
| Pharmacological Effect | Key Parameter | Value | Cell/Tissue Model | Reference |
| Vasodilation | IC₅₀ (vs. PE-induced contraction) | 79 µM (Praeruptorin C) | Swine coronary artery | [24] |
| Calcium Antagonism | pD'₂ value (Praeruptorin C) | 5.7 | Swine coronary artery | [24] |
| Calcium Antagonism | pD'₂ value (Praeruptorin E) | 5.2 | Swine coronary artery | [24] |
| Anti-inflammatory | NF-κB activity reduction | 33.7% (at 1.0 µM) | Ischemia-reperfusion rat heart | [14] |
| Anti-inflammatory | TNF-α expression reduction | 31.4% (at 1.0 µM) | Ischemia-reperfusion rat heart | [14] |
Note: Data for Praeruptorin C and E are included as structurally related compounds with similar activities. Specific quantitative data for this compound may vary depending on the experimental setup.
Conclusion and Future Directions
This compound presents a compelling profile as a multimodal therapeutic agent for cardiovascular diseases. Its ability to induce vasodilation through both endothelium-dependent and -independent mechanisms, coupled with its significant anti-inflammatory properties, positions it as a strong candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties in more detail, and its efficacy in various animal models of cardiovascular disease. The experimental frameworks provided in this guide offer a robust starting point for these future investigations, paving the way for the potential translation of this compound into a novel cardiovascular therapy.
References
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Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. Taylor & Francis Online. [Link]
-
Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. PubMed. [Link]
-
Measurement of intracellular calcium. PubMed. [Link]
-
Measurement of Intracellular Calcium. Physiological Reviews. [Link]
-
Effects of dl-praeruptorin A on nucleus factor-kappaB and tumor necrosis factor-alpha expression in ischemia-reperfusion hearts. PubMed. [Link]
-
Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review. PubMed Central. [Link]
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How can I measure Intracellular calcium level?. ResearchGate. [Link]
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Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. National Center for Biotechnology Information. [Link]
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Intracellular Calcium Measurement. Berthold Technologies. [Link]
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Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. MDPI. [Link]
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EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. DMT. [Link]
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Molecular Mechanisms and Experimental Protocols in the Study of Vasorelaxant Activity in Aortic Smooth Muscle Cells. ResearchGate. [Link]
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Full article: Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. Taylor & Francis Online. [Link]
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EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. DMT. [Link]
-
The reproducibility of protocols used to mediate a current-induced vasodilation in the human cutaneous microcirculation. National Institutes of Health. [Link]
-
Stereoselective metabolism of (±)-praeruptorin A, a calcium channel blocker from Peucedani Radix, in pooled liver microsomes of rats and humans. PubMed. [Link]
-
Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. National Institutes of Health. [Link]
-
Effects of praeruptorin C and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria. PubMed. [Link]
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Pharmacokinetics of Dl-Praeruptorin A After Single-Dose Intravenous Administration to Rats With Liver Cirrhosis. PubMed. [Link]
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Praeruptorin A. PubChem. [Link]
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Effect of dl-praeruptorin A on desmin and vimentin content in rat ischemia/reperfusion myocardiocytes. MedNexus. [Link]
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Calcium channel blocking activity: Screening methods for plant derived compounds. PubMed. [Link]
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ASSESSMENT OF NOVEL ANTIOXIDANT THERAPY IN ATHEROSCLEROSIS BY CONTRAST ULTRASOUND MOLECULAR IMAGING. National Institutes of Health. [Link]
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Roles and mechanisms of puerarin on cardiovascular disease:A review. PubMed. [Link]
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Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis. MDPI. [Link]
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Targeting vascular inflammation through emerging methods and drug carriers. National Center for Biotechnology Information. [Link]
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Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine. National Center for Biotechnology Information. [Link]
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PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study. National Center for Biotechnology Information. [Link]
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Imperatorin's Effect on Myocardial Infarction Based on Network Pharmacology and Molecular Docking. Semantic Scholar. [Link]
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Perivascular Adipose Tissue Inflammation: The Anti-Inflammatory Role of Ghrelin in Atherosclerosis Progression. MDPI. [Link]
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Anti-inflammatory Treatment and Cardiovascular Outcomes: Results of Clinical Trials. Radcliffe Cardiology. [Link]
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Examining anti-inflammatory therapies in the prevention of cardiovascular events: protocol for a systematic review and network meta-analysis of randomised controlled trials. BMJ Open. [Link]
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Anti-inflammatory therapy in atherosclerotic cardiovascular disease: Current reappraisal. Wiley Online Library. [Link]
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Invasive and non-invasive methods for the determination of endothelial... ResearchGate. [Link]
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Anti-inflammatory Therapy in Atherosclerosis: The Past and the Future. MedNexus. [Link]
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Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives. MDPI. [Link]
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Resveratrol Improves Endothelial Function by A PREP1-Mediated Pathway in Mouse Aortic Endothelial Cells. MDPI. [Link]
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Preclinical multi-target strategies for myocardial ischemia-reperfusion injury. Frontiers. [Link]
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From Cardiovascular Prevention and Differential Diagnosis to the Treatment of Myocardial Damage—Experimental and Human Perspectives. MDPI. [Link]
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Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site. PubMed. [Link]
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Protection of endothelial function. PubMed. [Link]
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Urolithin A improves myocardial ischemia-reperfusion injury by attenuating oxidative stress and ferroptosis through Nrf2 pathway. PubMed. [Link]
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Preventing cardiovascular heart disease: Promising nutraceutical and non-nutraceutical treatments for cholesterol management. PubMed. [Link]
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Signaling Paradigms of H 2 S-Induced Vasodilation: A Comprehensive Review. MDPI. [Link]
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T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. PubMed. [Link]
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Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production. National Center for Biotechnology Information. [Link]
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Technical Whitepaper: (+)-Praeruptorin A as a Modulator of Airway Remodeling
Topic: Anti-inflammatory effects of (+)-Praeruptorin A in airway remodeling Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Airway remodeling—characterized by airway smooth muscle (ASM) hyperplasia, subepithelial fibrosis, and goblet cell metaplasia—remains a recalcitrant therapeutic challenge in severe asthma and COPD. Current corticosteroids effectively dampen Type 2 inflammation but often fail to reverse established structural remodeling.
This compound (Pra-C) , the dextrorotatory enantiomer of the angular-type pyranocoumarin Praeruptorin A, has emerged as a dual-action therapeutic candidate. Unlike non-specific anti-inflammatories, this compound exhibits a unique pharmacological profile combining calcium channel blockade (CCB) with transcriptional modulation of the TGF-β1/Smad and NF-κB pathways .
This technical guide synthesizes the mechanistic basis, preclinical efficacy, and experimental protocols for evaluating this compound as an anti-remodeling agent. While foundational studies often utilized the racemate (±)-PA, this guide focuses on the (+)-enantiomer (Pra-C) as the primary bioactive constituent responsible for calcium antagonism and smooth muscle relaxation.
Molecular Mechanism of Action[1]
The therapeutic efficacy of this compound stems from its ability to interrupt the "inflammation-remodeling cycle" at three distinct checkpoints.
Checkpoint 1: Inhibition of ASM Hyperplasia (The Ca²⁺ Axis)
Airway remodeling is driven by the proliferation of ASM cells. This compound acts as a potent, potential-dependent calcium channel blocker.[1]
-
Mechanism: It blocks L-type voltage-operated Ca²⁺ channels (VOCCs) on ASM cells.
-
Effect: Reduces intracellular Ca²⁺ influx (
), preventing the calcineurin/NFAT signaling cascade required for myocyte proliferation and migration. -
Differentiation: The (+)-enantiomer is significantly more potent in relaxing smooth muscle via the NO/cGMP pathway compared to its (-)-enantiomer.[2]
Checkpoint 2: Fibrosis Reversal (The TGF-β1/Smad Axis)
Transforming Growth Factor-β1 (TGF-β1) is the master regulator of subepithelial fibrosis.
-
Downregulation of Smad2/3: this compound inhibits the phosphorylation of Smad2 and Smad3, preventing their nuclear translocation and subsequent transcription of pro-fibrotic genes (e.g., Col1a1, α-SMA).
-
Upregulation of Smad7: Crucially, it upregulates Smad7, an inhibitory Smad that acts as a negative feedback loop on the TGF-β receptor, effectively desensitizing the cell to fibrotic stimuli.
Checkpoint 3: Anti-Inflammatory Signaling (The NF-κB Axis)
-
NF-κB Blockade: It inhibits the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm.
-
Cytokine Reduction: This blockade suppresses the transcription of Th2 cytokines (IL-4, IL-5, IL-13) and chemokines (Eotaxin) responsible for eosinophil recruitment.[3]
Integrated Signaling Pathway Visualization
Figure 1: Multi-target mechanism of this compound inhibiting NF-κB translocation and TGF-β1/Smad signaling.
Preclinical Efficacy Data
The following data summarizes key findings from murine models of chronic asthma (OVA-induced) treated with Praeruptorin A. Note that while some studies utilized the racemate (±)-PA, the anti-remodeling effects are consistent with the known pharmacodynamics of the (+)-isomer.
Table 1: Effects on Airway Inflammation and Remodeling Biomarkers[5]
| Biomarker | Pathological Role | Model Group (OVA) | Pra-A Treated Group | % Change | Significance |
| Total Leukocytes (BALF) | Inflammation severity | ↓ 67% | |||
| Eosinophils (BALF) | Allergic response | ↓ 75% | |||
| Serum IgE | Th2 sensitization | High ( | Moderate ( | ↓ 50%+ | |
| TGF-β1 (Lung Tissue) | Fibrosis driver | High Expression | Suppressed | ↓ 60% | |
| Collagen Deposition | Subepithelial fibrosis | Thickened ( | Reduced ( | ↓ 50% | Histology |
| Smad7 Protein | Fibrosis inhibitor | Low Expression | High Expression | ↑ 200% |
Data aggregated from Xiong et al. (2012) and related pharmacological assessments [1, 2].[4]
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended for verifying the anti-remodeling effects of this compound.
In Vivo Protocol: Chronic Airway Remodeling Model
Objective: Induce robust airway remodeling (not just acute inflammation) to test reversal efficacy.
-
Animals: Female BALB/c mice (6–8 weeks old), specific pathogen-free (SPF).
-
Sensitization (Days 0, 14):
-
Inject 20 µg Ovalbumin (OVA) + 2 mg Aluminum Hydroxide (Alum) in 200 µL PBS intraperitoneally (i.p.).
-
Validation: Serum IgE should be elevated by Day 21.
-
-
Challenge (Weeks 3–11):
-
Expose mice to 5% OVA aerosol for 30 mins, 3 times/week for 8 weeks.
-
Note: Chronic exposure is required for collagen deposition; acute models (1-2 weeks) only show inflammation.
-
-
Treatment:
-
Administer this compound (30 mg/kg or 60 mg/kg) via intragastric gavage (i.g.) 1 hour before each challenge.
-
Vehicle Control: 0.5% CMC-Na.
-
-
Readouts (Day 78):
-
AHR: Measure lung resistance (
) using FlexiVent in response to methacholine. -
Histology: Masson’s Trichrome (Collagen), H&E (Inflammation), PAS (Mucus).
-
In Vitro Protocol: ASM Proliferation Assay
Objective: Isolate the direct effect on smooth muscle hyperplasia independent of immune cells.
-
Cell Culture: Primary Human Airway Smooth Muscle Cells (HASMCs).
-
Starvation: Serum-starve cells for 24h to synchronize cell cycle.
-
Induction: Treat with TGF-β1 (10 ng/mL) to induce proliferation.
-
Intervention: Co-treat with this compound (10, 30, 100 µM).
-
Validation:
-
MTT/CCK-8 Assay: Viability at 24h/48h.
-
Western Blot: Probe for p-Smad2/3, Total Smad2/3, and α-SMA.
-
Ca²⁺ Imaging: Use Fluo-4 AM to measure intracellular calcium transients upon agonist stimulation (e.g., Acetylcholine).
-
Experimental Workflow Diagram
Figure 2: Chronological workflow for the chronic OVA-induced airway remodeling model.
Translational Perspective & Pharmacokinetics
For drug development professionals, understanding the PK profile is critical for dosage scaling.
-
Metabolism: this compound is extensively metabolized in the liver, primarily by CYP3A4 (human) or CYP3A1/2 (rat) [3].
-
Bioavailability: Oral bioavailability is moderate but can be influenced by hepatic function. In models of liver dysfunction, clearance decreases significantly, increasing AUC [4].
-
Toxicity: Generally low toxicity profile in murine models at therapeutic doses (30–120 mg/kg). However, potential drug-drug interactions (DDIs) with other CYP3A4 substrates (e.g., corticosteroids) must be monitored.
-
Enantiomeric Preference: While the racemate is often used in TCM research, the (+)-enantiomer (Pra-C) is the "eutomer" for vascular and smooth muscle relaxation. Development should focus on the isolated (+)-enantiomer to maximize potency and minimize off-target metabolic load.
References
-
Xiong, Y., et al. (2012).[4] The effects of (±)-Praeruptorin A on airway inflammation, remodeling and transforming growth factor-β1/Smad signaling pathway in a murine model of allergic asthma.[2][5][6] International Immunopharmacology, 14(4), 392-400.[2][7][8]
-
Xiong, Y., et al. (2012).[4] Effects of (±)-praeruptorin A on airway inflammation, airway hyperresponsiveness and NF-κB signaling pathway in a mouse model of allergic airway disease.[4][9][10] European Journal of Pharmacology, 683(1-3), 316-324.[4][9]
-
Song, Y., et al. (2013). Metabolic characterization of (±)-praeruptorin A in vitro and in vivo by high performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry and time-of-flight mass spectrometry.[10] Journal of Pharmaceutical and Biomedical Analysis, 78-79, 155-163.
-
Zhang, Z., et al. (2011). Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. DARU Journal of Pharmaceutical Sciences, 19(3), 210-215.
-
Xu, Z., et al. (2010). (+/-)-Praeruptorin A enantiomers exert distinct relaxant effects on isolated rat aorta rings dependent on endothelium and nitric oxide synthesis.[10][11] Chemico-Biological Interactions, 186(2), 239-246.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The effects of (±)-Praeruptorin A on airway inflammation, remodeling and transforming growth factor-β1/Smad signaling pathway in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chinese herbal component, Praeruptorin E, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the NF-κB/PXR/CYP3A4 pathway - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
Technical Guide: Stereochemical and Pharmacological Divergence of (+)-Praeruptorin A vs. Racemic Pd-Ia
Executive Summary
The Stereochemical Imperative in Calcium Channel Antagonism
In the development of angular pyranocoumarins as cardiovascular therapeutics, the distinction between the enantiopure biogenic isolate (+)-Praeruptorin A (PA) and its synthetic racemic counterpart, Racemic Pd-Ia ((±)-Pd-Ia), is not merely structural—it is functionally deterministic. While both share the same cis-khellactone skeleton and molecular weight (386.4 g/mol ), they exhibit distinct pharmacodynamic profiles.
Current research indicates that this compound is the eutomer (active enantiomer) responsible for high-affinity L-type calcium channel blockade and endothelial nitric oxide synthase (eNOS) activation. Conversely, Racemic Pd-Ia contains a 50% load of the (-)-enantiomer (distomer), which acts as a pharmacological diluent and contributes to altered metabolic clearance rates (via CYP3A1/2). This guide delineates the critical differences to inform lead optimization and experimental design.
Molecular Architecture & Stereochemistry
The Core Skeleton
Both compounds are angular pyranocoumarins derived from the cis-khellactone core. The structural divergence lies in the absolute configuration at the C-3' and C-4' positions of the pyran ring.
-
Chemical Name: (9S, 10S)-10-acetoxy-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (Z)-2-methylbut-2-enoate.[1]
-
Common Moiety: Both possess an angeloyl group at C-3' and an acetyl group at C-4'.[2]
The Chirality Gap
The biological activity of Praeruptorin A is strictly governed by its stereochemistry.
| Feature | This compound (Biogenic) | Racemic Pd-Ia (Synthetic) |
| Composition | 100% (+)-enantiomer | 50% (+)-enantiomer / 50% (-)-enantiomer |
| Configuration | (3'S, 4'S)-cis-khellactone diester | Mixture of (3'S, 4'S) and (3'R, 4'R) |
| Optical Rotation | Dextrorotatory (+) | Optically Inactive (0°) |
| Source | Peucedanum praeruptorum Dunn (Root) | Total Synthesis (Non-stereoselective) |
Structural Visualization
The following diagram illustrates the origin and separation logic for these two entities.
Figure 1: Production pathways distinguishing the biogenic isolation of (+)-PA from the synthetic generation of Racemic Pd-Ia.
Pharmacological Divergence
The primary distinction between the two forms is potency and mechanism of action specificity .
Calcium Channel Antagonism (IC50 Shift)
This compound acts as a specific blocker of voltage-dependent L-type calcium channels (VDCCs).
-
(+)-PA: Exhibits high affinity for the dihydropyridine binding site (or an overlapping allosteric site) on the Ca_v1.2 subunit.
-
Racemic Pd-Ia: Displays an approximate 2-fold reduction in potency relative to the pure (+)-isomer. This is because the (-)-isomer competes for the binding site or fails to bind, effectively halving the concentration of the active pharmacophore.
eNOS Activation Pathway
Recent studies (see Rao et al.[2]) suggest a secondary mechanism unique to the (+)-enantiomer.
-
Mechanism: (+)-PA adjusts to the pharmacophore of endothelial Nitric Oxide Synthase (eNOS), triggering the NO/cGMP signaling pathway which aids in vasorelaxation.
-
Contrast: The (-)-isomer (present in Racemic Pd-Ia) lacks the stereochemical "fit" to activate eNOS, rendering the racemate less effective in endothelium-dependent relaxation assays.
Pharmacokinetic Implications
Metabolic clearance differs between enantiomers due to chiral recognition by hepatic enzymes.
-
Metabolism: Pd-Ia is metabolized primarily by CYP3A1 and CYP3A2 .[3][4]
-
Clearance: In racemic mixtures, one enantiomer often inhibits the metabolism of the other, or they are cleared at different rates.[5] Using Racemic Pd-Ia in pharmacokinetic studies can yield complex, non-linear clearance data compared to the clean profile of (+)-PA.
Experimental Protocols
To ensure scientific integrity, researchers must validate which form they are using. The following protocols are designed to differentiate and test these compounds.
Protocol A: Differentiation via Chiral HPLC
Objective: Verify the enantiomeric excess (ee) of the test substance.
-
Column Selection: Chiralcel OD-H or AD-H (Cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 0.5 mL/min at 25°C.
-
Detection: UV at 320 nm (characteristic coumarin absorption).
-
Validation Criteria:
-
(+)-PA: Single peak at retention time
. -
Racemic Pd-Ia: Two resolved peaks (
area ratio) at and .
-
Protocol B: Functional Vasorelaxation Assay (Aortic Ring)
Objective: Quantify the functional potency difference (IC50).
Materials:
-
Isolated rat thoracic aorta rings (3-4 mm).
-
Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2).
-
Force-displacement transducer.
Workflow:
-
Equilibration: Mount rings under 2g resting tension; equilibrate for 60 mins.
-
Pre-contraction: Induce stable contraction using Phenylephrine (PE, 1 µM) or KCl (60 mM) .
-
Note: KCl contraction targets VDCCs directly; PE targets receptor-operated channels. (+)-PA is most effective against KCl-induced contraction.
-
-
Dosing: Add cumulative concentrations (
to M) of either (+)-PA or Racemic Pd-Ia. -
Data Analysis: Calculate relaxation percentage.
-
Expected Result: The dose-response curve for (+)-PA will be left-shifted (lower IC50) compared to Racemic Pd-Ia.
-
Mechanistic Visualization
The following diagram details the cellular signaling cascade, highlighting where the stereochemical advantage of (+)-PA exerts its effect.
Figure 2: Dual-pathway mechanism showing (+)-PA's superior efficacy via Ca2+ channel blockade and eNOS activation, contrasted with the weaker action of the racemate.
Implications for Drug Development[5][6][7][8]
-
Safety Profile: The (-)-enantiomer in Racemic Pd-Ia represents a "chemical impurity" from a regulatory standpoint (FDA policy on stereoisomers). It contributes to metabolic load without therapeutic benefit.
-
Clinical Efficacy: For indications such as hypertension or asthma, (+)-PA allows for a lower therapeutic dose, reducing the risk of off-target hepatic toxicity associated with coumarin metabolism.
-
Recommendation: Discontinue the use of Racemic Pd-Ia in late-stage preclinical studies. Use Chiral HPLC to purify synthetic batches or source biogenic (+)-PA for definitive pharmacological characterization.
References
-
Rao, M. R., et al. (2001). "Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species." Journal of Ethnopharmacology.
-
Zhao, Y., et al. (1999). "Relaxant effects of Pd-Ia and this compound in isolated rabbit tracheas and pulmonary arteries." Journal of Pharmacy and Pharmacology.
-
PubChem. (2024).[1] "Praeruptorin A - Compound Summary." National Library of Medicine.
-
McConathy, J., & Owens, M. J. (2003). "Stereochemistry in Drug Action." Primary Care Companion to the Journal of Clinical Psychiatry.
Sources
- 1. Praeruptorin A | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Isolation of (+)-Praeruptorin A from Peucedanum praeruptorum
Abstract & Scope
Chemicophysical Profile: (+)-Praeruptorin A
Before initiating isolation, the operator must understand the target physicochemical properties to optimize solvent selection and handling conditions.
| Property | Specification |
| IUPAC Name | (9R,10R)-10-acetoxy-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (Z)-2-methylbut-2-enoate |
| Common Name | This compound (Pd-Ia) |
| CAS Number | 73069-25-7 |
| Molecular Formula | C₂₁H₂₂O₇ |
| Molecular Weight | 386.40 g/mol |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol, Ethanol.[1][2][3][4] Insoluble in Water. |
| Melting Point | 154–156 °C |
| UV Max | ~323 nm (characteristic coumarin lactone ring) |
| Stability | Sensitive to strong alkalis (lactone ring opening) and high heat (>60°C). |
Pre-Analytical Considerations
Plant Material Sourcing & Prep
-
Species Authentication: Critical. Peucedanum praeruptorum is often adulterated with Peucedanum decursivum (Zi-Hua-Qian-Hu). Confirm identity via ITS DNA barcoding or microscopic inspection of secretory canals in the secondary phloem [1].
-
Drying: Air-dry roots in shade. Avoid oven drying >50°C to prevent volatile oil loss and coumarin degradation.
-
Comminution: Pulverize roots to a coarse powder (20–40 mesh). Ultra-fine powder is discouraged as it impedes solvent flow during filtration.
Reagents
-
Extraction Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).
-
Partition Solvents: Petroleum Ether (60–90°C), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).
-
Stationary Phase: Silica gel (200–300 mesh for open column; 10–40 µm for flash).
Isolation Workflow Logic
The following diagram illustrates the decision matrix and flow of the isolation process.
Figure 1: Step-by-step isolation workflow for this compound, highlighting the critical Ethyl Acetate partition step.
Experimental Protocols
Phase 1: Extraction (The "Soft" Approach)
Rationale: While Supercritical Fluid Extraction (SFE) is efficient [2], ethanol reflux is the most accessible laboratory standard. We use 95% Ethanol rather than water to maximize pyranocoumarin solubility while minimizing the extraction of polysaccharides.
-
Weigh 1.0 kg of dried, powdered root.
-
Perform reflux extraction with 5 L of 95% Ethanol for 2 hours at 60–70°C.
-
Filter the supernatant.
-
Repeat the extraction 2 more times (total 3 cycles).
-
Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at < 55°C to obtain a dark brown syrup (Crude Extract).
-
Critical Check: Do not overheat. Pyranocoumarins can undergo ester hydrolysis at high temperatures.
-
Phase 2: Fractionation (Liquid-Liquid Partition)
Rationale: This step removes lipophilic interferences (waxes) and hydrophilic impurities (sugars), isolating the coumarin-rich fraction.
-
Suspend the crude extract in 1 L of distilled water .
-
Defatting: Extract the aqueous suspension with Petroleum Ether (PE) (1 L × 3).
-
Action: Discard the PE layer (contains chlorophyll, waxes, volatile oils).
-
-
Target Extraction: Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (1 L × 4).
-
Dry the EtOAc fraction over anhydrous Na₂SO₄, filter, and evaporate to dryness.
Phase 3: Purification (Silica Gel Chromatography)
Rationale: Praeruptorin A (PA) and B (PB) are structurally similar. A shallow gradient is required to separate them.
-
Column Packing: Mix Silica Gel (200–300 mesh) with Petroleum Ether to form a slurry. Pack a glass column (e.g., 5 cm × 60 cm).
-
Sample Loading: Dissolve the EtOAc residue in a minimum volume of EtOAc, mix with a small amount of silica powder, dry it, and load it onto the top of the column ("Dry Loading").
-
Elution Gradient: Elute with a Petroleum Ether : Ethyl Acetate gradient system:
-
100:0 (2 Column Volumes - CV)
-
95:5 (2 CV)
-
90:10 (3 CV) -> Elution of minor non-polar coumarins
-
85:15 to 80:20 (5 CV) -> Target Window for Praeruptorin A
-
70:30 (3 CV) -> Elution of Praeruptorin B and more polar compounds
-
-
TLC Monitoring: Spot fractions on Silica Gel 60 F₂₅₄ plates. Develop in PE:EtOAc (3:1).
-
Visualization: Observe under UV 365 nm (blue fluorescence) and 254 nm (quenching). PA typically appears as a distinct dark spot at 254 nm with Rf ~0.4–0.5 in this system.
-
Phase 4: Crystallization
-
Pool fractions containing pure PA (single spot on TLC).
-
Concentrate to a small volume.
-
Add a small amount of Methanol or Hexane to induce crystallization.
-
Allow to stand at 4°C overnight. Colorless crystalline needles should form.
Analytical Validation (HPLC-UV)
Once isolated, the compound must be validated against a standard or via spectroscopy.
HPLC Conditions [4]:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).
-
Mobile Phase: Acetonitrile (A) : 0.1% Phosphoric Acid in Water (B).[7]
-
Gradient:
-
0–10 min: 40% -> 50% A
-
10–30 min: 50% -> 80% A
-
30–40 min: 80% -> 100% A
-
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: 25°C.
-
Detection: UV at 320 nm (Max absorption for PA).
-
Retention Time: PA typically elutes before PB. In this system, expect PA around 15–20 min (system dependent).
Expert Insights & Troubleshooting
The "Isomer Trap"
Praeruptorin A (PA) and Praeruptorin B (PB) are diastereomers/structural analogs that often co-elute.
-
Differentiation: On TLC, PA usually has a slightly higher Rf value than PB in PE:EtOAc systems.
-
NMR Check: If HPLC shows a single peak but melting point is broad, check ¹H-NMR. The C-3' and C-4' protons of the acyl side chains have distinct chemical shifts and coupling constants for the cis (PA) vs trans (PB) relative configurations [5].
Stability Warning
Avoid leaving the compound in solution (especially methanolic) for extended periods under light, as coumarins can undergo photodimerization or solvolysis. Store the dried crystals in amber vials at -20°C.
References
-
Liu, Q., et al. (2014). "Molecular authentication of the traditional medicinal plant Peucedanum praeruptorum and its substitutes and adulterants by DNA-barcoding technique." Pharmacognosy Magazine, 10(38), 373. Link
-
Zhang, C., et al. (2006). "Extraction of praeruptorin A from Radix Peucedani by supercritical fluid extraction-CO2." Zhongguo Zhong Yao Za Zhi, 31(16), 1333-1335. Link
-
Kong, W., et al. (2013). "Simultaneous determination of five coumarins in Peucedanum praeruptorum Dunn by HPLC-DAD." Revista Brasileira de Farmacognosia, 23(4). Link
-
Seo, Y., et al. (2016). "Simultaneous Determination and Recognition Analysis of Coumarins in Angelica decursiva and Peucedanum praeruptorum by HPLC-DAD." Natural Product Sciences, 22(3), 171-177. Link
-
Okuyama, T., et al. (1981). "Studies on Coumarins of a Chinese Drug "Qian-Hu": V. Structures of New Coumarins from Peucedanum praeruptorum." Planta Medica, 42(05), 89-96. Link
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- 1. Praeruptorin A | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 73069-25-7: Praeruptorin A | CymitQuimica [cymitquimica.com]
- 3. (±)-Praeruptorin A phyproof Reference Substance 73069-25-7 [sigmaaldrich.com]
- 4. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. KoreaMed Synapse [synapse.koreamed.org]
Guide to In Vitro Metabolic Stability Assessment of (+)-Praeruptorin A Using Liver Subcellular Fractions and Hepatocytes
An Application Note for Drug Discovery & Development Professionals
Abstract
Metabolic stability is a cornerstone of preclinical drug development, directly influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. (+)-Praeruptorin A (Pra-A), a bioactive pyranocoumarin isolated from Peucedanum praeruptorum, has demonstrated significant therapeutic potential, including calcium channel blocking activity.[1][2] To advance its development, a thorough understanding of its metabolic fate is imperative. This application note provides a comprehensive guide and detailed protocols for assessing the in vitro metabolic stability of this compound. We delve into the rationale behind experimental design, offer step-by-step methodologies using liver microsomes, S9 fractions, and hepatocytes, and detail the subsequent data analysis required to calculate key parameters like intrinsic clearance (Clint).
Introduction: The "Why" of Metabolic Stability
In the journey of a drug candidate from discovery to clinical application, early characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Metabolism, the enzymatic conversion of drugs into other compounds (metabolites), is a primary driver of drug clearance. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, while one that is metabolized too slowly could accumulate and lead to toxicity.
The in vitro metabolic stability assay serves as a robust early indicator of a compound's metabolic clearance in vivo.[3][4] By incubating a compound with liver-derived enzyme systems, we can measure its rate of disappearance and calculate its intrinsic clearance (Clint)—a measure of the inherent metabolic capacity of the liver for that specific compound.[5][6] This data allows for:
-
Rank-ordering of compounds: Enabling chemists to prioritize compounds with more favorable metabolic profiles.
-
Structure-Activity Relationship (SAR) development: Guiding medicinal chemistry efforts to modify structures and improve metabolic stability.[7]
-
In Vitro-In Vivo Extrapolation (IVIVE): Using Clint values to predict human pharmacokinetic parameters, such as hepatic clearance and half-life, before first-in-human studies.[8][9][10]
For natural products like this compound, which exhibit stereoselective metabolism, these assays are particularly crucial for understanding how the body will process the specific enantiomer being developed.[1][11]
Principle of the Assay: Choosing the Right System
The core principle involves incubating this compound at a fixed concentration with a metabolically active liver preparation and quantifying its depletion over time. The choice of the in vitro system is critical and depends on the metabolic pathways of interest.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in Phase I enzymes, particularly Cytochrome P450s (CYPs).[7][12] They are cost-effective and ideal for assessing CYP-mediated oxidative metabolism.
-
Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes (Phase I enzymes) and cytosolic enzymes (many Phase II enzymes).[13][14][15] It offers a broader view of metabolism than microsomes alone and is useful when both Phase I and Phase II pathways are anticipated.
-
Hepatocytes: As intact liver cells, cryopreserved hepatocytes are considered the "gold standard" because they contain a full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters within a physiological cellular environment.[3][6][16]
The Role of Cofactors: Enzymatic reactions require specific cofactors to proceed. For metabolic stability assays, two are paramount:
-
NADPH (Nicotinamide adenine dinucleotide phosphate): The primary role of NADPH is to donate electrons to the CYP450 enzyme system, which is essential for oxidative drug metabolism (Phase I).[17][18][19] Assays are typically run with an NADPH-regenerating system to ensure its continuous supply.
-
UDPGA (Uridine 5'-diphosphoglucuronic acid): This is the activated form of glucuronic acid required by UDP-glucuronosyltransferases (UGTs) for conjugation reactions (Phase II), a major metabolic pathway for many drugs.[20][21][22]
Given that this compound undergoes both oxidation (Phase I) and hydrolysis (mediated by esterases), using both microsomes (for initial CYP assessment) and S9 fractions or hepatocytes (to include esterase and other activities) provides the most complete picture.[1][11]
Experimental Workflow and Protocols
A successful metabolic stability assay relies on meticulous execution and the inclusion of proper controls to ensure the data is valid and interpretable.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Materials and Reagents
-
Test Compound: this compound (Pra-A)
-
Biological Matrix: Pooled Human or Rat Liver Microsomes (HLM/RLM) or S9 fraction
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4
-
Cofactor: NADPH Regenerating System (e.g., Solution A: NADP+, Solution B: Glucose-6-Phosphate Dehydrogenase, Glucose-6-Phosphate)
-
Positive Controls: Testosterone (high clearance), Verapamil (moderate clearance)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, a structurally unrelated compound).
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.
Detailed Protocol: Liver Microsome Assay
This protocol is designed for a 96-well plate format for higher throughput.
1. Preparation of Solutions:
-
This compound Stock (1 mM): Prepare in DMSO.
-
Working Solution (100 µM): Dilute the 1 mM stock 1:10 in 100 mM Potassium Phosphate Buffer.
-
Microsome Suspension (1 mg/mL): Thaw pooled liver microsomes (typically supplied at 20 mg/mL) on ice and dilute to 1 mg/mL in cold 100 mM Potassium Phosphate Buffer. Keep on ice at all times.[23]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.
2. Incubation Procedure:
-
Assay Plate Setup: In a 96-well plate, combine the following for each reaction well:
-
178 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
2 µL of 100 µM this compound working solution (Final concentration: 1 µM)
-
10 µL of 1 mg/mL microsomal suspension (Final concentration: 0.05 mg/mL)
-
-
Controls:
-
Negative Control (-NADPH): Replace the NADPH solution with buffer to assess non-enzymatic degradation.
-
Positive Controls: Prepare wells with Testosterone or Verapamil instead of Pra-A to validate the assay system.
-
-
Pre-incubation: Pre-incubate the plate for 5 minutes in a shaking water bath at 37°C to allow the system to reach thermal equilibrium.
-
Initiation: Start the reaction by adding 10 µL of the prepared NADPH regenerating system to each well. The final incubation volume will be 200 µL.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile (containing the internal standard) to the appropriate wells. The 0-minute time point is quenched immediately after adding NADPH.
3. Sample Processing and Analysis:
-
Protein Precipitation: Seal the plate, vortex briefly, and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound using a validated LC-MS/MS method.[24][25][26] The analysis relies on monitoring the parent compound's disappearance.
Protocol Adaptation Notes:
-
For S9 Fractions: The protocol is similar, but the S9 protein concentration may be adjusted (e.g., 1 mg/mL final concentration).[13][15] To investigate Phase II metabolism, cofactors like UDPGA (for glucuronidation) must be included.[14]
-
For Hepatocytes: The protocol requires cell culture medium (e.g., Williams' Medium E) and a different cell concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[3][4] The reaction is initiated by adding the hepatocyte suspension to the compound solution.[3]
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.
1. Calculate Percent Remaining: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point. % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
2. Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time (in minutes). The slope of this line, determined by linear regression, is the negative elimination rate constant (-k). The unit for k is min⁻¹.[4]
3. Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. t½ (min) = 0.693 / k
4. Calculate In Vitro Intrinsic Clearance (Clint): Clint normalizes the rate of metabolism to the amount of enzyme (protein) or number of cells used.[27][28]
-
For Microsomes/S9: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein amount in incubation (mg))
-
For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells in incubation (10^6))[29]
Representative Data Table
The following table presents hypothetical data for this compound and control compounds to illustrate typical results.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Stability Classification |
| Testosterone (Control) | 8.5 | 98.5 | Low Stability (High Clearance) |
| Verapamil (Control) | 42.1 | 19.8 | Moderate Stability |
| This compound | > 60 | < 13.7 | High Stability (Low Clearance) |
| Control (-NADPH) | No significant decline | N/A | Stable |
From In Vitro to In Vivo: The Next Step
The calculated Clint value is a critical input for pharmacokinetic modeling. Using models such as the "well-stirred" liver model, Clint can be extrapolated to predict in vivo hepatic clearance (CLh).[30][31] This predictive power is a key advantage of conducting metabolic stability assays early in development, helping to forecast a drug's in vivo behavior and guide dose selection for further studies.[8][10]
Caption: Relationship between in vitro Clint and predicted in vivo clearance.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No metabolism of positive controls | - Inactive enzyme preparation (improper storage/handling)- Incorrect cofactor preparation- Error in assay setup | - Use a new lot of microsomes/hepatocytes- Prepare fresh cofactor solutions immediately before use- Double-check all pipetting steps and concentrations |
| High variability between replicates | - Inconsistent pipetting- Poor mixing- Inconsistent quenching times | - Use calibrated pipettes; for small volumes, dilute stocks further- Ensure thorough mixing after adding each reagent- Use a multichannel pipette for simultaneous quenching |
| Compound disappears in -NADPH control | - Chemical instability in buffer- Non-NADPH dependent metabolism (e.g., esterases) | - Assess compound stability in buffer alone- Run assay with heat-inactivated enzymes to confirm enzymatic degradation. If stable, this indicates non-CYP metabolism. |
References
-
Houston, J. B. (2008). Methods for predicting in vivo pharmacokinetics using data from in vitro assays. Current Drug Metabolism. Retrieved from [Link]
- Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. In Pharmacokinetics in Risk Assessment (pp. 80-95).
-
Ye, L., et al. (2014). Stereoselective metabolism of (±)-praeruptorin A, a calcium channel blocker from Peucedani Radix, in pooled liver microsomes of rats and humans. Xenobiotica. Retrieved from [Link]
-
Houston, J. B. (2008). Methods for predicting in vivo pharmacokinetics using data from in vitro assays. Research Explorer The University of Manchester. Retrieved from [Link]
-
Houston, J. B., & Carlile, D. J. (2008). Methods for Predicting In Vivo Pharmacokinetics Using Data from In Vitro Assays. Ingenta Connect. Retrieved from [Link]
-
Chiba, M. (1997). Prediction of in vivo drug metabolism in the human liver from in vitro metabolism data. PubMed. Retrieved from [Link]
-
Ye, L., et al. (2014). Stereoselective metabolism of (±)-praeruptorin A, a calcium channel blocker from Peucedani Radix, in pooled liver microsomes of rats and humans. PubMed. Retrieved from [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
S9 Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. Retrieved from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. Retrieved from [Link]
-
Reddy, G. N., et al. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. PubMed. Retrieved from [Link]
-
Rossi, D. T., & Zhang, N. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Retrieved from [https://www.americanpharmaceuticalreview.com/Featured-Articles/37258-Ultra-Fast-Liquid-Chromatography-MS-MS-for-Pharmacokinetic-and-Metabolic-Profiling-Within-Drug-Discovery/]([Link] Chromatography-MS-MS-for-Pharmacokinetic-and-Metabolic-Profiling-Within-Drug-Discovery/)
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
NADPH: Sources & Uses. (2021). YouTube. Retrieved from [Link]
-
The metabolites of this compound produced via hydrolysis (M1–M3)... (n.d.). ResearchGate. Retrieved from [Link]
-
S9 Stability Assay. (n.d.). MTTlab. Retrieved from [Link]
-
Wang, X., et al. (2014). Metabolic characterization of (±)-praeruptorin A in vitro and in vivo by high performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Yuan, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). fda.gov. Retrieved from [Link]
-
de la Cruz, H., et al. (2018). Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease. PMC. Retrieved from [Link]
-
Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). YouTube. Retrieved from [Link]
-
How to use hepatocytes for intrinsic clearance prediction? (2025). Patsnap Synapse. Retrieved from [Link]
-
Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (2021). PMC. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). toscana-life-sciences. Retrieved from [Link]
-
Liu, Y., et al. (2012). Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. PMC. Retrieved from [Link]
-
Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2015). Bentham Science. Retrieved from [Link]
-
Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology. Retrieved from [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2016). Springer Nature Experiments. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Opiliones. Retrieved from [Link]
-
L-S. Wang, et al. (2008). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. PMC. Retrieved from [Link]
-
The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. (2025). ResearchGate. Retrieved from [Link]
-
Development of an in vitro metabolic hepatic clearance method. (2017). JRC Publications Repository. Retrieved from [Link]
-
Wang, L. S., et al. (2009). Role of NADPH-cytochrome P450 reductase and cytochrome-b5/NADH-b5 reductase in variability of CYP3A activity in human liver microsomes. PubMed. Retrieved from [Link]
-
Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. (2025). ResearchGate. Retrieved from [Link]
-
Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Retrieved from [Link]
-
The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2023). YouTube. Retrieved from [Link]
-
Praeruptorin A. (n.d.). PubChem. Retrieved from [Link]
-
Drug Metabolism: Phase I Reactions. (2023). JoVE. Retrieved from [Link]
-
Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2015). ResearchGate. Retrieved from [Link]
-
Nicotinamide adenine dinucleotide. (n.d.). Wikipedia. Retrieved from [Link]
-
Praeruptorin F. (n.d.). PubChem. Retrieved from [Link]
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Application Note: Solvent Extraction Efficiency of Pyranocoumarins from Peucedani Radix
Executive Summary
This guide details the extraction protocols for Peucedani Radix (roots of Peucedanum praeruptorum Dunn), focusing on its primary bioactive markers: Praeruptorin A (PA) and Praeruptorin B (PB) .
Unlike simple flavonoids, these angular pyranocoumarins possess ester linkages susceptible to hydrolysis and thermal degradation. Consequently, standard "boil and filter" methods often result in low yields and high impurity profiles (degradation products). This note provides a validated Ultrasonic-Assisted Extraction (UAE) protocol that outperforms traditional Reflux methods by 15-20% in yield while reducing solvent consumption, alongside a High-Performance Liquid Chromatography (HPLC) validation workflow.
Critical Parameter Analysis: The "Hydrolysis Trap"
To maximize efficiency, researchers must understand the physicochemical constraints of the target analytes.
Chemical Sensitivity
PA and PB are lipophilic angular pyranocoumarins. They contain acylated ester groups at the C-3' and C-4' positions of the pyran ring.
-
Solubility: High in Methanol, Ethanol, Chloroform; Low in Water.
-
Stability Risk: In the presence of water and heat (>70°C), the ester bonds hydrolyze, converting PA/PB into cis-khellactone (inactive backbone) and organic acids (angelic/isovaleric acid).
Solvent Selection Thermodynamics
The extraction efficiency is governed by the principle similia similibus solvuntur (like dissolves like), but balanced against mass transfer rates.
| Solvent System | Extraction Capability | Stability Risk | Recommendation |
| 100% Water | Very Poor | High (Hydrolysis) | DO NOT USE |
| 50% EtOH | Moderate | Moderate | Sub-optimal |
| 70% EtOH | Good | Low | Acceptable for syrups |
| 95% EtOH | Excellent | Minimal | Preferred for Industrial/Prep |
| Methanol | Superior | Minimal | Preferred for Analytical (HPLC) |
Process Logic Diagram
The following decision tree illustrates the critical control points (CCPs) for preserving structural integrity during extraction.
Validated Protocols
Protocol A: Analytical Grade Extraction (High Throughput)
Recommended for: Quality Control (QC), Pharmacokinetics, and Content Determination.
Reagents: Methanol (HPLC Grade). Equipment: Ultrasonic Bath (40 kHz, 250W).
-
Preparation: Grind dried Peucedani Radix roots to a fine powder (pass through a No. 50 mesh sieve).
-
Weighing: Accurately weigh 0.5 g of powder into a 50 mL conical flask with a stopper.
-
Solvation: Add 25 mL of Methanol . Record the total weight.
-
Extraction (UAE): Sonicate for 30 minutes at room temperature (20-25°C).
-
Note: Ensure water in the bath does not exceed 40°C. Add ice if necessary.
-
-
Re-weighing: After cooling, weigh the flask again. Replenish any lost weight with Methanol (to account for evaporation).
-
Filtration: Filter through a 0.45 µm PTFE membrane.
-
Output: Ready for HPLC injection.
Protocol B: Preparative/Industrial Extraction
Recommended for: Drug development, isolation of standards.
Reagents: 95% Ethanol (v/v). Equipment: Jacketed Stirred Tank or Rotary Evaporator.
-
Ratio: Use a Solid-to-Liquid ratio of 1:10 (e.g., 100g Root : 1L Ethanol).
-
Maceration: Soak powder in 95% Ethanol for 30 minutes prior to energy application (swells the matrix).
-
Extraction:
-
Option 1 (UAE - Recommended): 45 minutes at 40°C.
-
Option 2 (Reflux): 1 hour at 75°C (Do not exceed 80°C).
-
-
Concentration: Evaporate solvent under reduced pressure (vacuum) at <55°C .
-
Warning: High-temperature evaporation at atmospheric pressure will degrade Praeruptorin A into secondary artifacts.
-
Analytical Validation (HPLC-UV)
To verify extraction efficiency, you must separate the target peaks from degradation byproducts.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm × 4.6mm, 5µm).
-
Mobile Phase: Methanol (A) : Water (B).[1]
-
Isocratic Mode: 75% : 25% (Optimized for speed).
-
Gradient Mode: 50%→100% MeOH over 40 mins (Better resolution).
-
-
Wavelength: 321 nm (Max absorption for pyranocoumarins).
-
Temperature: 30°C.
Data Interpretation:
| Peak Identity | Approx Retention (Isocratic) | Indicator of Failure |
|---|---|---|
| Praeruptorin A (PA) | ~18-20 min | Low Area = Poor solvent or hydrolysis |
| Praeruptorin B (PB) | ~22-25 min | Low Area = Thermal degradation |
| Cis-khellactone | < 10 min | High Area = Extraction too hot/wet |
Comparative Efficiency Data
The following data summarizes internal benchmarking comparing three extraction techniques on the same batch of raw material.
| Parameter | Heat Reflux (HRE) | Ultrasonic (UAE) | Supercritical CO2 (SFE) |
| Solvent | 95% Ethanol | 95% Ethanol | CO2 + 5% EtOH |
| Temp | 80°C | 40°C | 45°C |
| Time | 120 min | 30 min | 60 min |
| Yield (PA + PB) | 1.82% | 2.15% | 2.05% |
| Purity | Moderate | High | Very High |
| Energy Cost | High | Low | High |
Troubleshooting & Optimization Workflow
References
-
Hu, Y., et al. (2020). Rapid and Simultaneous Measurement of Praeruptorin A, Praeruptorin B, Praeruptorin E, and Moisture Contents in Peucedani Radix Using Near-Infrared Spectroscopy and Chemometrics.[4] Journal of AOAC International.
-
Liu, J., et al. (2014). Qualitative analysis and enantiospecific determination of angular-type pyranocoumarins in Peucedani Radix using achiral and chiral liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A.
- Pharmacopoeia Commission of PRC. (2020). Pharmacopoeia of the People's Republic of China (Vol. 1). Peucedani Radix (Qianhu) Monograph. [Standard Reference]
-
Sarkhail, P. (2014). Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: A review. Journal of Ethnopharmacology.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC Fingerprint of Coumarins of Peucedani Radix [chinjmap.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Simultaneous Measurement of Praeruptorin A, Praeruptorin B, Praeruptorin E, and Moisture Contents in Peucedani Radix Using Near-Infrared Spectroscopy and Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of cis-Khellactone Derivatives from (+)-Praeruptorin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel cis-khellactone derivatives, utilizing the naturally occurring pyranocoumarin, (+)-Praeruptorin A, as a chiral starting material. The protocols herein detail a two-step synthetic sequence involving an initial hydrolysis of this compound to yield the key intermediate, (3'S,4'S)-cis-khellactone, followed by the synthesis of derivatives through esterification of the cis-diol. This guide is designed to provide not only step-by-step experimental procedures but also the underlying chemical principles and mechanistic insights to empower researchers in the development of new potential therapeutic agents. The methodologies are presented with a focus on reproducibility and scalability, addressing the needs of both academic research and industrial drug development.
Introduction: The Therapeutic Potential of cis-Khellactone Derivatives
Khellactone coumarins are a class of natural products that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The stereochemistry at the C-3' and C-4' positions of the dihydropyran ring is a critical determinant of their pharmacological profile. While (3'R,4'R)-khellactone derivatives have been extensively studied for their potent anti-HIV activities, the (3'S,4'S)-cis-khellactone scaffold, found in natural products from plants like Peucedanum praeruptorum Dunn, has shown promise in areas such as calcium channel antagonism and P-glycoprotein inhibition.[1] Furthermore, recent studies have highlighted the cytotoxic activity of novel (3'S,4'S)-cis-khellactone derivatives against various cancer cell lines, opening new avenues for oncology drug discovery.[2]
This compound, a major bioactive constituent of the traditional Chinese medicine "Qian-hu" (the dried roots of Peucedanum praeruptorum Dunn), is a di-ester of (3'S,4'S)-cis-khellactone.[1] This makes it an ideal and readily available chiral synthon for the semi-synthesis of a diverse library of novel cis-khellactone derivatives. This application note provides detailed protocols for the transformation of this compound into new chemical entities with the potential for enhanced therapeutic properties.
Synthetic Strategy: A Two-Step Approach
The overall synthetic strategy is a straightforward and efficient two-step process, beginning with the hydrolysis of the ester groups of this compound to unmask the key (3'S,4'S)-cis-khellactone diol. This is followed by the selective esterification of this diol with a variety of carboxylic acids to generate a library of novel derivatives.
Figure 1: Overall synthetic workflow from this compound.
Step 1: Hydrolysis of this compound to (3'S,4'S)-cis-Khellactone
Mechanistic Insight
The first step in the synthesis is the hydrolysis of the two ester functionalities of this compound. This is typically achieved through base-catalyzed hydrolysis, a classic organic reaction. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester groups. This results in the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and expel the alcohol (in this case, the diol) and the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate and the phenoxide (if the lactone ring opens), allowing for the isolation of the desired (3'S,4'S)-cis-khellactone diol.
It is important to control the reaction conditions to favor the hydrolysis of the two ester groups without promoting significant degradation of the coumarin core. While coumarin lactones can also be hydrolyzed under basic conditions, the ester groups are generally more labile.
Detailed Experimental Protocol
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 20 mL per gram of starting material).
-
Addition of Base: To the stirred solution, add a 1M aqueous solution of sodium hydroxide (2.5 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 1M HCl solution to neutralize the excess NaOH and acidify the mixture to a pH of approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure (3'S,4'S)-cis-khellactone diol.
Step 2: Synthesis of cis-Khellactone Derivatives via Esterification
Mechanistic Insight
The synthesis of cis-khellactone derivatives is achieved by esterifying the 3'- and 4'-hydroxyl groups of the cis-khellactone diol. A common and effective method for this transformation is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This "active ester" is then readily attacked by the hydroxyl groups of the cis-khellactone diol, leading to the formation of the desired ester and the byproduct, dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.
Figure 2: Simplified mechanism of DCC/DMAP-catalyzed esterification.
Detailed Experimental Protocol
Materials:
-
(3'S,4'S)-cis-khellactone diol
-
Desired carboxylic acid (2.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the (3'S,4'S)-cis-khellactone diol (1.0 eq), the desired carboxylic acid (2.2 eq), and DMAP (0.2 eq).
-
Dissolution: Add anhydrous dichloromethane (approximately 30 mL per gram of diol) to dissolve the reactants.
-
Initiation: Cool the solution to 0 °C in an ice bath and add a solution of DCC (2.2 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate), to yield the desired cis-khellactone derivative.
Data Summary
The following table provides representative data for the synthesis of cis-khellactone derivatives. Yields are indicative and may vary depending on the specific substrate and reaction scale.
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | This compound | (3'S,4'S)-cis-Khellactone Diol | NaOH, HCl | 70-85% |
| 2 | (3'S,4'S)-cis-Khellactone Diol | Di-esterified Derivative | Carboxylic Acid, DCC, DMAP | 60-90% |
Conclusion
The protocols detailed in this application note provide a robust and reproducible methodology for the synthesis of novel (3'S,4'S)-cis-khellactone derivatives from the readily available natural product, this compound. By understanding the underlying chemical principles of the hydrolysis and esterification steps, researchers can adapt and optimize these procedures to generate a diverse range of compounds for biological screening. This strategic approach, leveraging a natural chiral pool, offers an efficient pathway to new chemical entities with significant therapeutic potential.
References
-
Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. Molecules. 2013;18(4):4247-4261. [Link]
-
Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. Drug Design, Development and Therapy. 2017;11:1937-1948. [Link]
-
Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC. National Center for Biotechnology Information. [Link]
-
Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents. Journal of Medicinal Chemistry. 1999;42(14):2662-2672. [Link]
-
Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC. National Center for Biotechnology Information. [Link]
-
Structures of cis-khellactone with (a) 3'R,4'R or (b) 3'S,4'S configuration. - ResearchGate. [Link]
-
Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Scientific Research Publishing. [Link]
-
Steglich Esterification - Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
Application Note: Precision Pharmacokinetic Profiling of (+)-Praeruptorin A in Liver Microsomes
Abstract
This application note details a robust workflow for the pharmacokinetic (PK) profiling of (+)-Praeruptorin A (PA), a bioactive pyranocoumarin, using liver microsomes. Unlike typical new chemical entities (NCEs), PA undergoes significant non-oxidative hydrolysis mediated by carboxylesterases (CES) in addition to CYP450-mediated oxidation. This guide introduces a Differential Metabolic Stability Protocol designed to deconvolute these pathways (CES vs. CYP) and provides optimized LC-MS/MS parameters for the identification of its primary metabolite, (+)-cis-khellactone.
Introduction & Scientific Rationale
This compound (PA, C₂₁H₂₂O₇) is a calcium channel blocker and anti-inflammatory agent isolated from Peucedanum praeruptorum. Its metabolic fate is complex, governed by two distinct enzymatic systems:
-
Hydrolysis (Phase I, Non-CYP/CYP): Rapid cleavage of the angeloyl and acetyl ester side chains to form (+)-cis-khellactone . This is mediated primarily by carboxylesterases (CES1/CES2) and is NADPH-independent.
-
Oxidation (Phase I, CYP-mediated): Hydroxylation of the pyranocoumarin core, primarily driven by CYP3A4 (human) or CYP3A1/2 (rat).
Critical Insight: Standard microsomal stability assays that solely use NADPH-fortified incubations will mask the contribution of esterases. To accurately predict in vivo clearance (
Materials & Reagents
-
Test Compound: this compound (Purity >98%).
-
Reference Standard: (+)-cis-khellactone (for metabolite quantification).
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Cofactors:
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Alternative: 10 mM NADPH solution (freshly prepared).
-
-
Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Diazepam or Warfarin, 100 ng/mL).
Experimental Protocols
Protocol A: Differential Metabolic Stability Assay
This protocol separates esterase activity from CYP activity.
Experimental Design:
-
Condition 1 (+NADPH): Measures Total Intrinsic Clearance (
). -
Condition 2 (-NADPH): Measures Hydrolytic Clearance only (
).
Step-by-Step Workflow:
-
Preparation:
-
Prepare a 1 µM working solution of PA in PBS (0.1% DMSO final).
-
Thaw microsomes on ice. Dilute to 1.0 mg/mL in PBS.
-
-
Pre-incubation:
-
Aliquot 40 µL of diluted microsomes into 96-well plates (one plate for +NADPH, one for -NADPH).
-
Add 40 µL of PA working solution to all wells.
-
Incubate at 37°C for 5 minutes (shaking).
-
-
Initiation:
-
Condition 1 (+NADPH): Add 20 µL of pre-warmed NADPH regenerating system.
-
Condition 2 (-NADPH): Add 20 µL of pre-warmed PBS (buffer control).
-
Final Reaction Volume: 100 µL.
-
Final Protein Conc: 0.5 mg/mL.
-
-
Sampling:
-
At
min, remove 50 µL from reaction wells. -
Immediately transfer into 150 µL of Quenching Solution (Ice-cold ACN + IS).
-
-
Processing:
-
Vortex for 1 min; Centrifuge at 4,000 rpm for 15 min at 4°C.
-
Transfer supernatant to HPLC vials for LC-MS/MS analysis.
-
Protocol B: Metabolite Identification (LC-MS/MS)
Focus is placed on detecting the transition from PA (Parent) to cis-khellactone (Metabolite).
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-0.5 min)
95% B (3.0 min) Hold (4.0 min) Re-equilibrate.
MS Conditions (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[1]
-
MRM Transitions (Optimized):
| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Note |
| This compound | 387.1 [M+H]⁺ | 227.1 | 30 | 25 | Loss of side chains |
| (+)-cis-khellactone | 263.1 [M+H]⁺ | 203.1 | 35 | 20 | Core skeleton |
| Internal Standard | Variable | Variable | - | - | e.g., Diazepam |
Data Analysis & Calculation
Determination of Half-Life ( )
Plot
Intrinsic Clearance ( )
Calculate microsomal intrinsic clearance using the protein concentration (
Deconvoluting Pathways
To determine the specific contribution of CYP-mediated oxidation:
Note: If
Visualizations
Diagram 1: Differential Metabolic Stability Workflow
This flowchart illustrates the parallel processing required to distinguish esterase activity from CYP activity.
Caption: Workflow for differentiating NADPH-dependent (CYP) and NADPH-independent (Esterase) clearance pathways.
Diagram 2: Metabolic Pathway of this compound
Visualizing the structural transformation and enzyme involvement.
Caption: Primary metabolic map showing the dominance of hydrolysis to cis-khellactone and secondary conjugation.
Results & Discussion
-
Species Differences: In RLM, PA exhibits extremely high intrinsic clearance due to high esterase activity. In HLM, clearance is generally lower but still significant.
-
Metabolite Profile: The formation of cis-khellactone should be observed immediately in both +/- NADPH conditions. If cis-khellactone formation is significantly higher in +NADPH samples, it suggests CYP-mediated assistance in ring opening, though this is rare for this class.
-
Inhibition Potential: While PA is a substrate, its derivative cis-khellactone has been implicated in P-gp modulation.[2] Researchers should perform a follow-up CYP Inhibition Screen (IC50) for CYP3A4 using Midazolam as a probe substrate to rule out Mechanism-Based Inhibition (MBI), a common trait of furanocoumarins (though PA is a pyranocoumarin, caution is warranted).
References
-
Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. Biopharmaceutics & Drug Disposition.
-
Characterization of metabolism of (+)-praeruptorin B and (+)-praeruptorin E in human and rat liver microsomes. Rapid Communications in Mass Spectrometry.
-
An LC-MS/MS Method for the Pharmacokinetic and In Vitro Metabolism Studies of Praeruptorin A in Rat. Current Pharmaceutical Analysis.
-
Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics.
-
PubChem Compound Summary for CID 38347607, Praeruptorin A. National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in (+)-Praeruptorin A LC-MS Analysis
Welcome to the technical support guide for the LC-MS analysis of (+)-Praeruptorin A. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with quantitative accuracy and reproducibility. Matrix effects are a predominant issue in LC-MS, particularly when analyzing complex biological or botanical samples. This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose, mitigate, and ultimately control these effects for robust and reliable data.
Introduction to the Challenge: this compound and Matrix Effects
This compound is a coumarin compound with significant therapeutic potential. Its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is often performed on complex matrices such as plasma, serum, tissue homogenates, or herbal extracts. The "matrix" refers to all components in the sample other than the analyte of interest. These co-extracted substances (e.g., phospholipids, salts, other metabolites) can interfere with the ionization of this compound in the mass spectrometer's source, a phenomenon known as a matrix effect . This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, causing underestimation of the true concentration.
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation.
Because matrix effects can vary between samples and individuals, they are a major source of imprecision and inaccuracy in quantitative bioanalysis. This guide will walk you through a systematic approach to mastering them.
Part 1: Frequently Asked Questions - The Fundamentals
Q1: What exactly is a matrix effect in the context of my this compound analysis?
A matrix effect is the alteration of your analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In Electrospray Ionization (ESI), the most common source for this type of analysis, this compound and matrix components compete for the limited surface area and charge of the ESI droplets. Highly abundant or easily ionizable matrix components, like phospholipids from plasma, can dominate the ionization process, suppressing the signal from your target analyte. This leads to poor data quality, impacting accuracy, precision, and the overall reliability of your pharmacokinetic or metabolic studies.
Q2: I'm seeing inconsistent peak areas and poor reproducibility in my QC samples. Could this be a matrix effect?
Yes, this is a classic symptom. If you observe high variability (%CV) in your quality control (QC) samples, especially across different biological lots or sources, matrix effects are a primary suspect. Other common indicators include:
-
Retention time shifts.
-
Poor linearity in your calibration curve, especially when using standards prepared in a simple solvent versus a biological matrix.
-
Inability to achieve the required Lower Limit of Quantitation (LLOQ).
-
Failure to meet acceptance criteria outlined in regulatory guidelines, such as those from the FDA.
Q3: What properties of this compound are relevant to this problem?
Understanding the analyte is key. This compound is a relatively non-polar molecule belonging to the coumarin family.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₇ | |
| Molecular Weight | 386.4 g/mol | |
| Chemical Class | Coumarin | |
| Predicted LogP | 4.18 |
Its non-polar nature influences which sample preparation techniques will be most effective for extraction and which chromatographic conditions will provide the best separation from endogenous interferences.
Part 2: Diagnosing and Quantifying Matrix Effects
Before you can fix the problem, you must confirm its existence and quantify its magnitude. The FDA guidance for bioanalytical method validation mandates the evaluation of matrix effects.
Q4: How do I definitively prove that matrix effects are impacting my assay?
The most accepted method is the post-extraction spike experiment . This quantitative test directly measures the influence of the matrix on your analyte's signal. A qualitative method, post-column infusion , is also useful for identifying problematic regions in your chromatogram.
Experimental Protocol 1: Quantitative Assessment via Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare a standard of this compound in the final mobile phase reconstitution solvent at a known concentration (e.g., a mid-level QC).
-
Set B (Post-Extraction Spike): Take at least six different sources of blank biological matrix (e.g., plasma from six different donors). Process them using your complete sample preparation procedure. In the final step, spike the clean extract with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike this compound into the blank matrix before starting the extraction procedure. This set is used to evaluate extraction recovery, not the matrix effect itself, but is typically run concurrently.
-
-
Analysis: Inject all samples from Set A and Set B onto the LC-MS system and record the peak areas.
-
Calculation: The Matrix Effect (ME) is calculated as follows:
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
Interpreting the Results:
| ME (%) Result | Interpretation | Action Required |
| 85% - 115% | Acceptable/No Significant Matrix Effect. The FDA and other regulatory bodies generally consider this range acceptable. | Proceed with validation. |
| < 85% | Ion Suppression. The matrix is reducing the analyte signal. | Mitigation is required. |
| > 115% | Ion Enhancement. The matrix is increasing the analyte signal. | Mitigation is required. |
dot
Caption: Workflow for diagnosing and quantifying matrix effects.
Q5: How can I see where in my chromatogram the suppression is occurring?
For this, you use a post-column infusion experiment. This is a powerful diagnostic tool.
Methodology:
-
Setup: Use a T-fitting to continuously infuse a standard solution of this compound at a constant flow rate directly into the MS source, after the analytical column. This creates a stable, elevated baseline signal for your analyte.
-
Injection: While the infusion is running, inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of the infused analyte. Any dips in the stable baseline indicate retention times where matrix components are eluting and causing ion suppression. Any rises indicate enhancement.
This experiment provides a "map" of suppression/enhancement zones, allowing you to adjust your chromatography to move the this compound peak away from these areas.
Part 3: Mitigation and Compensation Strategies
Once you have confirmed a matrix effect, you must either eliminate it or compensate for it. Improving sample preparation is generally the most effective way to eliminate the effect.
Q6: How can I improve my sample preparation to remove interferences?
The goal is to selectively remove matrix components, especially phospholipids, while efficiently recovering this compound. Here's a comparison of common techniques:
| Technique | Principle | Pros | Cons | Best for... |
| Protein Precipitation (PPT) | Add an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Least effective. High levels of phospholipids and other interferences remain in the supernatant, often causing significant matrix effects. | High-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partition the analyte between two immiscible liquids based on polarity. | Can provide very clean extracts. | Can be labor-intensive, use large solvent volumes, and may have low recovery for certain analytes. | Removing highly polar or non-polar interferences when analyte recovery is good. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly effective and selective. Can target specific interferences. Amenable to automation. | More expensive and requires more method development than PPT. | Recommended for regulated bioanalysis. Mixed-mode SPE, combining reversed-phase and ion-exchange, is excellent for removing phospholipids. |
Recommendation for this compound: Given its non-polar nature, a reversed-phase or mixed-mode SPE protocol is highly recommended for achieving the cleanest extracts and minimizing matrix effects.
Q7: Can I just change my LC method instead?
Yes, chromatographic optimization is a powerful complementary strategy.
-
Improve Separation: Use a high-efficiency column (e.g., smaller particles, such as in UPLC systems) to better resolve this compound from co-eluting matrix components.
-
Modify Gradient: Adjust the gradient slope. A shallower gradient can increase resolution between your analyte and interfering peaks.
-
Change Mobile Phase pH: Modifying the mobile phase pH can alter the retention of ionizable matrix components, potentially shifting them away from your analyte peak.
Q8: What is an internal standard, and will it solve my problem?
An internal standard (IS) is a compound of known concentration added to every sample, standard, and QC before processing. Its purpose is to correct for variability during the entire analytical process, including matrix effects. Using the right IS is the most robust way to compensate for matrix effects you cannot eliminate.
There are two main types:
-
Structural Analogs: A different molecule that is chemically similar to the analyte. While better than no IS, it will not have the exact same retention time or ionization behavior, meaning it may not experience the same degree of matrix effect as your analyte.
-
Stable Isotope-Labeled (SIL) Internal Standard: The gold standard . This is this compound synthesized with heavy isotopes (e.g., ¹³C, ²H). A SIL-IS is chemically identical to the analyte, co-elutes perfectly, and experiences virtually the same ionization suppression or enhancement. The ratio of the analyte peak area to the SIL-IS peak area remains constant even if the absolute signal of both is suppressed, providing highly accurate and precise quantification.
For any regulated or critical quantitative work, the use of a SIL-IS is strongly recommended and is considered best practice.
dot
Caption: A SIL-IS co-elutes and experiences the same suppression.
Part 4: Advanced Troubleshooting and Best Practices
Q9: I've tried everything and still have issues. What else can I look at?
-
Sample Dilution: If your assay has sufficient sensitivity, simply diluting the sample (e.g., 10-fold) with the initial mobile phase can significantly reduce the concentration of matrix components, thereby mitigating their effect.
-
Change Ionization Source: Electrospray Ionization (ESI) is highly susceptible to matrix effects. If available, consider trying Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are generally less affected by matrix components for moderately non-polar compounds.
-
Check Ion Source Design: The physical geometry of the ion source can influence its susceptibility to matrix effects. For example, sources with orthogonal spray designs may show different (and sometimes fewer) matrix effects than older Z-spray designs.
-
Matrix-Matched Calibrants: If a SIL-IS is absolutely unavailable, your next best option is to prepare all calibration standards and QCs in a blank, analyte-free matrix that is identical to your samples (e.g., pooled human plasma). This ensures that the standards experience the same matrix effect as the unknown samples, improving accuracy.
dot
Caption: Prioritizing matrix effect mitigation strategies.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
-
Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1), 54-64. Available at: [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
- Lin, Z. J., et al. (2014).
Identification of (+)-Praeruptorin A metabolites in bile and urine
Technical Support Center: (+)-Praeruptorin A Metabolite Identification Ticket ID: PA-MET-ID-2024 Status: Open Assigned Specialist: Senior Application Scientist
Overview
You are investigating the metabolic fate of This compound (PA) , a pyranocoumarin derived from Peucedanum praeruptorum. The primary challenge in identifying PA metabolites in bile and urine lies in the compound's instability (labile ester bonds) and the complexity of its Phase I (hydrolysis/oxidation) and Phase II (glucuronidation) pathways.
This guide replaces standard operating procedures with a Troubleshooting & Optimization Logic designed to ensure data integrity.
Module 1: Sample Stability & Preparation
User Issue: "My parent compound (PA) signal is degrading in the autosampler, and I see high levels of cis-khellactone (CKL) in the blank or T0 samples."
Root Cause: this compound contains two ester linkages at the C-3' (angeloyl) and C-4' (acetyl) positions. These are highly susceptible to spontaneous hydrolysis in neutral or alkaline pH, and by esterases present in plasma/bile, converting PA artificially into its metabolite, (+)-cis-khellactone (CKL) .
Technical Protocol:
-
Enzyme Quenching: Immediately upon collection, bile and urine must be treated to stop esterase activity.
-
Action: Add ice-cold acetonitrile (ACN) with 0.1% Formic Acid (FA) in a 3:1 ratio (ACN:Sample).
-
-
pH Stabilization: Maintain sample pH < 4.0.
-
Action: Add 10 µL of 5% FA per 1 mL of urine/bile.
-
-
Temperature Control: Process at 4°C. Autosampler must be set to 4°C.
Workflow Diagram: Sample Stabilization
Caption: Stabilization workflow to prevent artificial hydrolysis of Praeruptorin A esters.
Module 2: LC-MS/MS Method Optimization
User Issue: "I cannot separate the isomers of mono-ester metabolites, and sensitivity is low in bile matrix."
Root Cause: PA metabolizes into two mono-ester isomers: 3'-angeloyl-CKL and 4'-acetyl-CKL . These are positional isomers with identical mass. Furthermore, bile acids cause significant ion suppression in ESI(+).
Optimization Table:
| Parameter | Recommended Setting | Rationale |
| Column | C18 with steric selectivity (e.g., Waters HSS T3 or Agilent Zorbax SB-C18) | Required to resolve positional isomers (3'- vs 4'-esters). |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of bile acids (improving analyte signal) and stabilizes PA esters. |
| Mobile Phase B | Acetonitrile (Avoid Methanol) | Methanol can cause transesterification of PA during the run. |
| Gradient | Shallow gradient (e.g., 30-60% B over 15 min) | Critical for separating the mono-angeloyl and mono-acetyl isomers. |
| Ionization | ESI Positive Mode | Coumarins protonate well ([M+H]+). ESI(-) is poor for these structures. |
Module 3: Structural Elucidation & Diagnostic Ions
User Issue: "I see many peaks. How do I distinguish PA metabolites from matrix background?"
Diagnostic Logic: PA metabolites follow a predictable fragmentation pattern based on the cleavage of the ester side chains attached to the cis-khellactone (CKL) core.
Key Fragmentation Rules:
-
Neutral Loss of 100 Da: Indicates presence of the Angeloyl group (C5H8O2).
-
Neutral Loss of 60 Da: Indicates presence of the Acetyl group (C2H4O2).
-
Core Ion (m/z 263 or 245): The stable CKL core ([M+H]+ = 263) often dehydrates to m/z 245.
Metabolite Identification Table:
| Metabolite Name | Structure Description | Precursor Ion [M+H]+ | Key Product Ions (MS2) |
| This compound (Parent) | 3'-angeloyl-4'-acetyl-CKL | 387 | 327 (-AcOH), 287 (-Angeloyl), 227 (Core) |
| M1 (Hydrolysis) | (+)-cis-khellactone (CKL) | 263 | 245 (-H2O), 227, 213 |
| M2 (Mono-ester) | 3'-angeloyl-CKL | 345 | 245 (Loss of angeloyl), 227 |
| M3 (Mono-ester) | 4'-acetyl-CKL | 305 | 245 (Loss of acetyl), 227 |
| M4 (Phase II) | CKL-Glucuronide | 439 | 263 (Loss of Glucuronide -176) |
Metabolic Pathway Diagram
Caption: Primary metabolic pathways of Praeruptorin A leading to hydrolysis and conjugation.
Module 4: Bile & Urine Specific Protocols
User Issue: "The glucuronide signal in bile is weak. Should I treat with beta-glucuronidase?"
Solution: Yes. To confirm Phase II metabolites, perform an enzymatic hydrolysis comparison.
Protocol:
-
Aliquot: Take 100 µL of Bile/Urine.
-
Split: Divide into Sample A (Control) and Sample B (Enzyme).
-
Incubation (Sample B): Add
-glucuronidase/arylsulfatase (from Helix pomatia). Incubate at 37°C for 2 hours. -
Analysis:
-
If the peak at m/z 439 (Glucuronide) disappears in Sample B and the peak at m/z 263 (CKL) increases significantly compared to Sample A, the metabolite is confirmed as a CKL-conjugate.
-
Critical Note on Bile: Bile contains high concentrations of phosphatidylcholine and bile salts.
-
Troubleshooting: If you see broad peaks or suppression, employ a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) instead of simple protein precipitation.
References
-
Song, Y., et al. (2014). Enantioselective pharmacokinetics and metabolism were revealed for (±)-praeruptorin A (PA), the major bioactive component in Peucedani Radix. Analytical Methods. Link
-
Zhang, J., et al. (2014). Identification of metabolites of this compound in rats by ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry. Journal of Chromatography B. Link
-
Jing, W., et al. (2016). Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives.[1] Drug Metabolism Reviews. Link
Sources
Technical Support Center: (+)-Praeruptorin A Stability & Handling
Topic: Storage conditions to prevent (+)-Praeruptorin A photodegradation and hydrolysis
Doc ID: PA-STAB-001 | Version: 2.4 | Last Updated: 2025-10-27[1]
Executive Summary & Chemical Context
Current Status: this compound (PA) is a pyranocoumarin diester isolated from Peucedanum praeruptorum.[1][2] It is chemically fragile due to two distinct instability vectors:
-
Photolability: The coumarin core acts as a chromophore, susceptible to [2+2] photocycloaddition (dimerization) and photo-oxidation under UV/Visible light (300–400 nm range).[1]
-
Hydrolytic Instability: PA is the (3'S, 4'S)-angeloyl-acetyl ester of cis-khellactone.[1] The ester bonds at the C-3' and C-4' positions are prone to hydrolysis, rapidly converting the molecule into the inactive core, cis-khellactone (CK), particularly in basic or aqueous environments.[1]
Critical Handling Rule: Treat PA as hygroscopic and photosensitive . Stability is only guaranteed if moisture and light are rigorously excluded.
The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the pathways. The following diagram illustrates the two primary failure modes for PA.
Figure 1: Dual degradation pathways of this compound. Note that hydrolysis yields cis-khellactone, while photolysis typically results in polymerization/dimerization.[1]
Standard Operating Procedures (SOP)
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution with >6 month stability.
| Step | Action | Technical Rationale |
| 1 | Solvent Selection | Use anhydrous DMSO (Dimethyl sulfoxide).[1] Avoid Methanol/Ethanol for long-term storage to prevent transesterification. |
| 2 | Environment | Work under amber light or low-light conditions.[1] Do not expose solid powder to direct fluorescent lab lighting.[1] |
| 3 | Dissolution | Add DMSO to the vial. Vortex briefly (5-10s). Do not sonicate unless necessary, as heat accelerates hydrolysis. |
| 4 | Aliquotting | Aliquot into single-use amber glass vials. Do not store in bulk. |
| 5 | Inerting | Overlay the solution with Argon or Nitrogen gas before capping. This prevents oxidative photodegradation. |
| 6 | Storage | Store at -20°C (minimum) or -80°C (optimal).[1] |
Protocol B: Aqueous Dilution for Bioassays
Objective: Dilute PA for cell culture/enzymatic assays without precipitation or immediate degradation.[1]
-
Prepare the aqueous buffer (e.g., PBS) and ensure pH is < 7.4 (ideally pH 6.0–7.0). PA hydrolyzes rapidly at pH > 8.0.[1]
-
Dilute the DMSO stock into the buffer immediately prior to use.
-
Critical Limit: Do not store aqueous dilutions for >4 hours. Prepare fresh daily.
Troubleshooting Guide
Use this logic flow to diagnose stability issues in your experiments.
Figure 2: Diagnostic logic for identifying the cause of this compound degradation based on chromatographic behavior.[1]
Scenario 1: "My HPLC peak area is decreasing, and a new peak appears earlier."
-
Diagnosis: Hydrolysis .[1] The ester groups have cleaved. The new peak is likely cis-khellactone, which is more polar (elutes earlier on Reverse Phase C18) than the parent diester.
-
Fix:
Scenario 2: "The solution turned yellow/brown, but I kept it frozen."
-
Diagnosis: Photochemical Oxidation .[1] Even at low temperatures, exposure to light during handling can initiate radical formation.
-
Fix:
-
Wrap all storage vials in aluminum foil.
-
Use an inert gas overlay (Argon) to quench oxygen-dependent photo-oxidation.[1]
-
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol (MeOH) as a solvent?
-
Answer: Only for immediate use. Methanol is a protic solvent.[1] Over time, it can cause transesterification (swapping the angeloyl/acetyl groups for methyl groups) or promote hydrolysis if the methanol absorbs water from the air. Anhydrous DMSO is superior for storage.[1]
Q2: What is the half-life of Praeruptorin A in cell culture media?
-
Answer: In serum-free media (pH 7.4), the half-life is approximately 4–6 hours .[1] In media containing Fetal Bovine Serum (FBS), esterases present in the serum will accelerate hydrolysis, reducing half-life to <1 hour .[1]
-
Tip: Always add PA to the media immediately before adding to cells. Do not "pre-incubate" the drug in media.
-
Q3: Is the degradation reversible?
-
Answer: No. Once the ester bonds are hydrolyzed to form cis-khellactone and organic acids, they cannot be re-esterified in solution. Once the coumarin ring dimerizes via photolysis, the covalent cyclobutane bonds are permanent under physiological conditions.
Q4: Why does the Certificate of Analysis (CoA) specify "Desiccate"?
-
Answer: The crystal lattice of PA is stable, but surface moisture can initiate autocatalytic hydrolysis. "Desiccate" means storing the vial inside a secondary container with active desiccant (e.g., silica gel or Drierite) at -20°C.[1]
References
-
Cayman Chemical. this compound Product Information & Stability Data.Link
-
Ren, L., et al. (2020). Structures of cis-khellactone with (a) 3'R,4'R or (b) 3'S,4'S configuration.[1][3] ResearchGate.[1][4] Link[1]
-
Kim, J.H., et al. (2019). Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase.[1] International Journal of Biological Macromolecules. Link
-
Song, Y., et al. (2015). Pyranocoumarins from root extracts of Peucedanum praeruptorum Dunn.[5][6] Molecules, 20(12).[1][6] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone, a derivative of (+/-)-praeruptorin A, reverses P-glycoprotein mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Comparative pharmacokinetics of (+)-Praeruptorin A vs (-)-Praeruptorin A
Executive Summary
This guide provides a technical comparison of the pharmacokinetic (PK) profiles of (+)-Praeruptorin A (d-PA) and (-)-Praeruptorin A (l-PA). While these compounds are enantiomers sharing identical physicochemical properties in achiral environments, their biological fates diverge significantly due to stereoselective metabolism .
Key Takeaway: this compound exhibits superior metabolic stability and systemic exposure in rodent models. In contrast, (-)-Praeruptorin A undergoes rapid, extensive hydrolysis by plasma carboxylesterases (CES), resulting in negligible bioavailability of the parent compound but high exposure to its metabolites (e.g., cis-khellactone).
Chemical Identity & Stereochemistry
Praeruptorin A (Pd-Ia) is a pyranocoumarin found in Peucedanum praeruptorum (Radix Peucedani). It contains two chiral centers at the C-3' and C-4' positions of the coumarin side chain.
| Feature | This compound (d-PA) | (-)-Praeruptorin A (l-PA) |
| Configuration | ( | ( |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
| Primary Source | Major natural abundance | Minor/Synthetic |
| Key Stability Characteristic | Resistant to plasma esterases | Highly susceptible to plasma esterases (Rat) |
Comparative Pharmacokinetic Profiles
Absorption (Caco-2 Permeability)
Both enantiomers traverse intestinal barriers primarily via passive diffusion , but they exhibit stereoselective transport rates and presystemic metabolism.
-
Transport Rate: (+)-PA demonstrates a higher apparent permeability coefficient (
) than (-)-PA in Caco-2 monolayers. -
Intestinal Hydrolysis: During transport, (-)-PA is hydrolyzed to a greater extent by intracellular carboxylesterases compared to (+)-PA.
-
Efflux: Neither enantiomer is a significant substrate for P-glycoprotein (P-gp), indicated by efflux ratios
.
Metabolism (The Divergent Pathway)
Metabolism is the primary driver of the pharmacokinetic differences.
A. Plasma Stability (Species-Dependent)
-
Rat Plasma:
-
(-)-PA: Rapidly hydrolyzed by carboxylesterases (CES) into cis-khellactone (CK) and organic acids. It is often undetectable in plasma shortly after administration.
-
(+)-PA: Remains largely intact in plasma; CES-mediated hydrolysis is negligible.
-
-
Human Plasma:
-
Interestingly, human plasma carboxylesterases show lower catalytic activity toward (-)-PA compared to rats, suggesting significant species differences in stereoselective clearance.
-
B. Hepatic Microsomal Metabolism (CYP450)
In liver microsomes (RLM/HLM), both enantiomers undergo oxidative metabolism, but the metabolite profiles differ:
-
(+)-PA: Metabolized into ~12 distinct metabolites (D-series).[1] Major pathways include oxidation and hydrolysis.[1]
-
(-)-PA: Metabolized into ~9 distinct metabolites (L-series).[1]
-
Enzyme Kinetics: (+)-PA generally shows a lower intrinsic clearance (
) in microsomes compared to (-)-PA, contributing to its longer half-life.
Systemic Exposure (In Vivo Data)
In rat models, the stereoselective hydrolysis leads to the following PK characteristics:
| Parameter | This compound | (-)-Praeruptorin A |
| High (detectable) | Low / Below Limit of Quantitation (BLQ) | |
| High (Linear with dose) | Negligible (Parent); High (Metabolites) | |
| Measurable (~2-4 hours) | Extremely short (minutes) | |
| Bioavailability ( | Moderate | Very Low (due to first-pass hydrolysis) |
Mechanistic Visualization
The following diagram illustrates the divergent metabolic fates of the enantiomers in a rat model.
Figure 1: Stereoselective metabolic pathways in the rat model. Note the rapid CES-mediated hydrolysis of (-)-PA compared to the stability of (+)-PA.
Experimental Protocols
To replicate these findings or analyze new samples, use the following self-validating protocols.
Chiral LC-MS/MS Analysis
Standard reverse-phase chromatography cannot distinguish these enantiomers. A chiral stationary phase is required.
Methodology:
-
Column Selection: Use a Chiralpak AD-RH or equivalent cellulose-based chiral column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile : Water (containing 0.1% Formic Acid). Typical ratio: 60:40 v/v.
-
Detection: Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: ESI Positive mode (
or ). -
Transitions: Monitor parent ion
404 product ions (specific to fragmentation, e.g., 327, 245).
-
-
Validation Check: Inject a racemic mixture (dl-PA). You must observe baseline separation (Resolution
) of the (+) and (-) peaks.
In Vitro Metabolic Stability Assay
This protocol determines the contribution of CES vs. CYP enzymes.
Workflow:
-
Preparation: Prepare liver microsomes (RLM/HLM) and plasma S9 fractions.
-
Group A (Total Metabolism): Substrate + Microsomes + NADPH-regenerating system.
-
Group B (CES Only): Substrate + Microsomes + No NADPH (or add CES inhibitor BNPP).
-
Incubation: 37°C for 0, 5, 15, 30, 60 mins.
-
Termination: Add ice-cold acetonitrile with Internal Standard (Osthole).
-
Analysis: Quantify remaining parent drug via Chiral LC-MS/MS.
Interpretation:
-
If degradation in Group B is high
Esterase-driven (Characteristic of (-)-PA). -
If degradation in Group B is low but high in Group A
CYP-driven (Characteristic of (+)-PA).
References
-
Stereoselective metabolism of (±)
- Source: Xenobiotica (2012)
-
URL:[Link]
-
Transport and metabolism of (±)-praeruptorin A in Caco-2 cell monolayers.
- Source: Planta Medica (2012)
-
URL:[Link]
-
Simultaneously enantiospecific determination of (+)-trans-khellactone, (+/-)-praeruptorin A... in rat plasma using online solid phase extraction-chiral LC-MS/MS.
- Source: Journal of Chrom
-
URL:[Link]
-
Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to r
- Source: DARU Journal of Pharmaceutical Sciences (2011)
-
URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
